
Interference from fibrinogen in Fibrinopeptide A
assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fibrinopeptide A, human

Cat. No.: B12063338 Get Quote

Welcome to the Technical Support Center for Fibrinopeptide A (FPA) Assays. This guide

provides detailed troubleshooting advice and answers to frequently asked questions regarding

interference from fibrinogen, a common challenge in accurately measuring FPA levels.

Frequently Asked Questions (FAQs)
Q1: What is Fibrinopeptide A (FPA) and why is it measured?

Fibrinopeptide A is a small peptide that is cleaved from the fibrinogen molecule by the enzyme

thrombin during the conversion of fibrinogen to fibrin, a critical step in blood coagulation.

Measuring plasma FPA levels serves as a direct indicator of in-vivo thrombin activity and,

consequently, the rate of coagulation. Elevated FPA levels can be associated with

thromboembolic events such as deep venous thrombosis, pulmonary embolism, and

disseminated intravascular coagulation (DIC).[1][2]

Q2: What are the primary sources of interference in FPA assays?

There are two main sources of interference that can lead to inaccurate FPA measurements:

In-vitro FPA Generation: This is the most significant issue. Thrombin can be generated

during the blood collection and sample handling process, leading to the artificial cleavage of

FPA from fibrinogen after the sample has been drawn.[1][3] This results in falsely elevated

FPA levels that do not reflect the patient's physiological state.
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Fibrinogen Cross-Reactivity: The antibodies used in immunoassays (like ELISA or RIA) may

not be perfectly specific for free FPA. Some antibodies can cross-react with the intact

fibrinogen molecule or its fragments that still contain the FPA sequence, leading to a false

positive signal.[4][5]

Q3: How does improper sample collection lead to falsely high FPA readings?

Improper sample collection is a major cause of artifactually high FPA levels. Difficult

venipuncture can activate the coagulation cascade, and failure to immediately mix the blood

with an appropriate anticoagulant and protease inhibitor allows for thrombin generation and

subsequent FPA cleavage in the collection tube.[1][3][6] Studies have shown that substantial

thrombin generation can occur as blood passes through collection tubes, significantly

increasing FPA concentrations.[3]

Troubleshooting Guide
This section addresses specific issues you may encounter during your FPA assays.

Problem: My measured FPA levels are unexpectedly high and variable.

Unexpectedly high FPA levels are most often due to pre-analytical errors related to sample

collection and handling.

Step 1: Review Your Blood Collection Protocol
The integrity of the sample is paramount. An incorrect collection procedure is the most common

reason for falsely elevated results.

Anticoagulant Choice: Standard anticoagulants like sodium citrate or EDTA alone are often

insufficient to prevent in-vitro FPA generation. A potent inhibitor of thrombin activity and other

proteases is required.

Recommended Action: Use a collection tube containing a specialized anticoagulant cocktail.

A common and effective cocktail includes a thrombin inhibitor (like heparin or a synthetic

inhibitor) and a broad-spectrum protease inhibitor (like Aprotinin, also known as Trasylol) in

addition to an anticoagulant like EDTA.[1][7]
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Step 2: Evaluate Sample Processing Workflow
Delays or improper handling after collection can allow for continued FPA generation.

Immediate Mixing: The collection tube must be gently inverted 6-10 times immediately after

the draw to ensure the blood is thoroughly mixed with the inhibitors.[8][9]

Temperature Control: Keep the sample on ice immediately after collection to slow down

enzymatic activity.

Prompt Centrifugation: Centrifuge the sample as soon as possible (ideally within one hour) at

a speed sufficient to obtain platelet-poor plasma (e.g., 2000 x g for 15 minutes at 4°C).[9] For

maximum purity, a second centrifugation step is recommended.[9]

Plasma Storage: Immediately transfer the platelet-poor plasma to a clean, plastic tube and

freeze at -70°C or lower until the assay is performed.

Below is a DOT diagram outlining the recommended workflow.
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Sample Collection & Processing Workflow

1. Venipuncture
(Minimal Trauma)

2. Collect Blood into
Inhibitor Cocktail Tube

(e.g., Heparin + Aprotinin + EDTA)

3. Immediate Gentle Inversion
(8-10 times)

4. Place on Ice Immediately

5. Centrifuge within 1 hour
(e.g., 2000g, 15 min, 4°C)

6. Aspirate Platelet-Poor Plasma
(Avoid buffy coat)

7. Optional: Second Centrifugation
(For maximum purity)

Recommended

8. Aliquot Plasma into
Cryovials

If skipping
second spin

9. Store Immediately at ≤ -70°C

Click to download full resolution via product page

Recommended workflow for FPA sample collection and processing.
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Step 3: Address Potential Assay Cross-Reactivity
If you have optimized your collection protocol and still see issues, the problem may lie with the

assay itself.

Cause: The assay antibody may be cross-reacting with intact fibrinogen. This can be a

problem with certain polyclonal antisera.[4] Some studies have shown that different antisera

exhibit vastly different levels of cross-reactivity with fibrinogen and its fragments.[4][5]

Solution 1: Use a Highly Specific Antibody: Select a validated assay kit that uses a

monoclonal or polyclonal antibody with documented low cross-reactivity (<2%) to fibrinogen.

[4]

Solution 2: Remove Fibrinogen from the Sample: If you suspect fibrinogen is interfering, you

can precipitate it from the plasma before running the assay. Ethanol precipitation is a

common and effective method.[10][11]

The following diagram illustrates the troubleshooting logic for high FPA results.
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Review Sample
Collection Protocol
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 Protocol
 Suboptimal 

Investigate Assay
Cross-Reactivity

 Protocol
 Optimal 

Action: Ensure immediate
cooling, timely centrifugation,

and proper storage.

 Protocol
 Suboptimal 

Action: Remove fibrinogen
(e.g., ethanol precipitation)

or switch to a more
specific assay kit.

Problem Resolved
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Troubleshooting logic for unexpectedly high FPA results.
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Experimental Protocols
Protocol 1: Recommended Blood Collection and Plasma
Processing

Preparation: Use a pre-prepared blood collection tube containing an appropriate

anticoagulant/inhibitor cocktail (e.g., EDTA, heparin, and aprotinin).

Venipuncture: Perform a clean, minimally traumatic venipuncture using a 21-gauge needle or

larger.[6] If using a butterfly catheter, draw a discard tube first to purge the line.[12]

Collection: Collect the blood directly into the prepared tube.

Mixing: Immediately upon collection, gently invert the tube 8-10 times to ensure thorough

mixing with the inhibitors. Do not shake.[6]

Cooling: Place the tube in an ice-water bath immediately.

First Centrifugation: Within one hour of collection, centrifuge the blood at 2000-2500 x g for

15 minutes at 4°C to pellet the cellular components.[9]

Plasma Transfer: Carefully aspirate the supernatant (plasma) using a plastic pipette, being

careful to avoid the buffy coat (the layer of white blood cells and platelets) and red blood

cells. Transfer the plasma to a new, pre-chilled plastic tube.

Second Centrifugation (Recommended): To ensure platelet-poor plasma, centrifuge the

collected plasma again under the same conditions.[9]

Aliquoting and Storage: Transfer the final plasma into clearly labeled plastic cryovials and

immediately freeze at -70°C or below until analysis.

Protocol 2: Fibrinogen Removal by Ethanol Precipitation
This protocol can be used to treat plasma samples prior to FPA immunoassay to eliminate

interference from residual fibrinogen.[10][13][14]

Sample Preparation: Thaw frozen plasma samples on ice.
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Ethanol Addition: In a polypropylene tube, add absolute ethanol to the plasma sample to

achieve a final ethanol concentration of 10% (v/v) (100 mL/L). For example, add 100 µL of

absolute ethanol to 900 µL of plasma.

Incubation: Vortex briefly and incubate the mixture in an ice bath for 15 minutes to precipitate

the fibrinogen.[10][15]

Centrifugation: Centrifuge the tube at high speed (e.g., 10,000-15,000 x g) for 10 minutes at

4°C to pellet the precipitated fibrinogen.

Supernatant Collection: Carefully collect the supernatant, which contains the FPA and is now

depleted of fibrinogen.

Assay: Use the fibrinogen-depleted supernatant in your FPA assay according to the

manufacturer's instructions. Remember to account for the 1.11x dilution factor introduced by

the ethanol addition.

Data Presentation
Table 1: Efficacy of Ethanol Precipitation for Fibrinogen
Removal
This table summarizes data on the effectiveness of different ethanol concentrations for

precipitating fibrinogen from plasma samples.
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Final Ethanol
Concentration

Fibrinogen
Removal Efficacy

Incubation
Time/Temp

Reference

40 mL/L (4%) Incomplete removal 15 min at 0-4°C [14]

80 mL/L (8%)
Reduced below

detection limit
15 min at 0-4°C [14]

100 mL/L (10%)
Reduced below

detection limit
15 min at 0-4°C [10][14][15]

120 mL/L (12%)
Reduced below

detection limit
15 min at 0-4°C [14]

160 mL/L (16%)
Reduced below

detection limit
15 min at 0-4°C [14]

A concentration of 100 mL/L (10%) is recommended as it is highly effective and easy to

prepare.[14]

Table 2: Example of Antibody Specificity in FPA
Radioimmunoassays
The choice of antiserum is critical for minimizing cross-reactivity.

Antiserum ID

Cross-Reactivity
with Fibrinogen &
FPA-Containing
Fragments

Specificity Reference

R-2 < 2%
High specificity for

free FPA
[4][5]

R-33
High degree of cross-

reactivity

Lower specificity for

free FPA
[4][5]

Signaling Pathway
The generation of Fibrinopeptide A is a direct result of thrombin's action on fibrinogen.
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Thrombin-mediated cleavage of Fibrinogen to release FPA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The generation of fibrinopeptide A in clinical blood samples: evidence for thrombin activity
- PubMed [pubmed.ncbi.nlm.nih.gov]

2. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by
different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Thrombin generation during collection and storage of blood - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Reactivity of fibrinogen and fibrinopeptide A containing fibrinogen fragments with antisera
to fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Reactivity of fibrinogen and fibrinopeptide A containing fibrinogen fragments with antisera
to fibrinopeptide A | Scilit [scilit.com]

6. eclinpath.com [eclinpath.com]

7. Influence of anticoagulants used for blood collection on plasma prothrombin fragment F1 +
2 measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

8. nochs.testcatalog.org [nochs.testcatalog.org]

9. Collection and Processing of Coagulation Specimens » Laboratory Alliance of Central
New York, LLC [laboratoryalliance.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12063338?utm_src=pdf-body-img
https://www.benchchem.com/product/b12063338?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/993337/
https://pubmed.ncbi.nlm.nih.gov/993337/
https://pubmed.ncbi.nlm.nih.gov/50328/
https://pubmed.ncbi.nlm.nih.gov/50328/
https://pubmed.ncbi.nlm.nih.gov/3953021/
https://pubmed.ncbi.nlm.nih.gov/3953021/
https://pubmed.ncbi.nlm.nih.gov/943180/
https://pubmed.ncbi.nlm.nih.gov/943180/
https://www.scilit.com/publications/e85ebf0bfcb17a43f9a41a51c7086985
https://www.scilit.com/publications/e85ebf0bfcb17a43f9a41a51c7086985
https://eclinpath.com/hematology/sample-collection-heme/
https://pubmed.ncbi.nlm.nih.gov/1780806/
https://pubmed.ncbi.nlm.nih.gov/1780806/
https://nochs.testcatalog.org/catalogs/84/files/1602
https://www.laboratoryalliance.com/healthcare-providers/laboratory-services/specimen-collection-documents/collection-and-processing-of-coagulation-specimens/
https://www.laboratoryalliance.com/healthcare-providers/laboratory-services/specimen-collection-documents/collection-and-processing-of-coagulation-specimens/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12063338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Convenient and effective method for removing fibrinogen from serum specimens before
protein electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

12. musclabservices.testcatalog.org [musclabservices.testcatalog.org]

13. [PDF] Convenient and effective method for removing fibrinogen from serum specimens
before protein electrophoresis. | Semantic Scholar [semanticscholar.org]

14. researchgate.net [researchgate.net]

15. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Interference from fibrinogen in Fibrinopeptide A assays].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12063338#interference-from-fibrinogen-in-
fibrinopeptide-a-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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